molecular formula C13H14N4O3S B2572289 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide CAS No. 1428356-50-6

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide

Cat. No.: B2572289
CAS No.: 1428356-50-6
M. Wt: 306.34
InChI Key: HOSNYFDFRYLXGI-UHFFFAOYSA-N
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Description

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a novel chemical hybrid designed for pharmaceutical and biological research. This compound integrates two privileged pharmacophores: the imidazole-sulfonamide moiety and the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold. The imidazole ring is a prominent structure in medicinal chemistry, known for its wide range of pharmacological activities and its role as a key component in numerous commercially available drugs . Sulfonamide-functionalized imidazole derivatives, in particular, have demonstrated significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria . Furthermore, related N-sulfonamide imidazole compounds have been investigated for their potent antiparasitic activity , showing efficacy against organisms such as Giardia intestinalis , Trichomonas vaginalis , and Entamoeba histolytica in vitro . The tetrahydroquinoline component is a nitrogen-containing heterocycle frequently encountered in compounds with various therapeutic applications. The strategic combination of these two systems in a single molecule is a common approach in drug discovery to create new chemical entities with enhanced or dual mechanisms of action. This makes this compound a valuable reagent for researchers exploring new antibacterial and antiparasitic agents, as well as for investigating the broader therapeutic potential of hybrid heterocyclic systems.

Properties

IUPAC Name

1-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-17-7-13(14-8-17)21(19,20)16-10-3-4-11-9(6-10)2-5-12(18)15-11/h3-4,6-8,16H,2,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSNYFDFRYLXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group of the tetrahydroquinoline with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction Reactions

The sulfonamide group (-SO₂NH-) undergoes selective reduction under catalytic hydrogenation conditions.
Key Reaction:

SulfonamideH2/Pd-CEthanol, RTAmine derivative\text{Sulfonamide} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{Ethanol, RT}} \text{Amine derivative}

Reagent/CatalystConditionsProductNotes
H₂/Palladium on carbonEthanol, room temperature1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-amineSelective reduction of sulfonamide to amine

The tetrahydroquinoline ring remains intact during this process, preserving the 2-oxo functionality.

Oxidation Reactions

The imidazole and tetrahydroquinoline moieties are susceptible to oxidation.

a) Imidazole Ring Oxidation

Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the imidazole sulfur or nitrogen centers:

ImidazolemCPBA, CH2Cl2Sulfone or N-oxide derivatives\text{Imidazole} \xrightarrow{\text{mCPBA, CH}_2\text{Cl}_2} \text{Sulfone or N-oxide derivatives}

Oxidizing AgentConditionsProduct
mCPBADichloromethane, 0–25°CSulfone or N-oxide derivatives

b) Tetrahydroquinoline Ring Oxidation

Strong oxidants like KMnO₄ convert the tetrahydroquinoline 2-oxo group into a carboxylic acid:

TetrahydroquinolineKMnO4,H2OQuinoline-6-carboxylic acid derivative\text{Tetrahydroquinoline} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{Quinoline-6-carboxylic acid derivative}

Oxidizing AgentConditionsProduct
KMnO₄Aqueous acidic medium1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the quinoline and imidazole rings.

a) Sulfonamide Nitrogen Alkylation

The sulfonamide nitrogen reacts with alkyl halides:

R-X+SulfonamideBaseN-alkylated sulfonamide\text{R-X} + \text{Sulfonamide} \xrightarrow{\text{Base}} \text{N-alkylated sulfonamide}

ReagentConditionsProduct
Methyl iodideK₂CO₃, DMFN-methylated derivative

b) Aromatic Halogenation

Bromination occurs at the tetrahydroquinoline C-7 position:

Br2,FeBr37-Bromo derivative\text{Br}_2, \text{FeBr}_3 \rightarrow \text{7-Bromo derivative}

ReagentConditionsPosition
Br₂/FeBr₃CHCl₃, 50°CC-7

a) Acidic Hydrolysis

Concentrated HCl cleaves the sulfonamide bond:

SulfonamideHCl, Δ1H-imidazole-4-sulfonic acid + 1-methyl-2-oxo-tetrahydroquinolin-6-amine\text{Sulfonamide} \xrightarrow{\text{HCl, Δ}} \text{1H-imidazole-4-sulfonic acid + 1-methyl-2-oxo-tetrahydroquinolin-6-amine}

ConditionsProducts
6M HCl, refluxSulfonic acid and amine fragments

b) Basic Hydrolysis

NaOH mediates cleavage under milder conditions:

SulfonamideNaOH, H2OSulfonate salt + amine\text{Sulfonamide} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Sulfonate salt + amine}

ConditionsProducts
2M NaOH, 80°CSodium sulfonate and free amine

Cross-Coupling Reactions

The imidazole ring participates in Pd-catalyzed couplings:
Suzuki-Miyaura Coupling:

Imidazole-Br+Arylboronic acidPd(PPh3)4Aryl-substituted imidazole\text{Imidazole-Br} + \text{Arylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted imidazole}

CatalystConditionsProduct
Pd(PPh₃)₄DME, Na₂CO₃Biaryl derivatives

Mechanistic Insights

  • Reduction: The sulfonamide group is reduced via a heterogeneous catalytic pathway, likely involving adsorption on Pd surfaces.

  • Oxidation: mCPBA oxidizes sulfur via a two-electron transfer mechanism, while KMnO₄ dehydrogenates the tetrahydroquinoline ring .

  • Substitution: EAS at C-7 is directed by the electron-donating 2-oxo group.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug development.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides exhibit potent antimicrobial properties. Studies have shown that compounds similar to 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide demonstrate efficacy against various bacterial strains and fungi. For instance:

  • Antitubercular Activity : Compounds derived from similar structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in both in vitro and in vivo models .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Research highlights include:

  • Cytotoxic Effects : Several studies have demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines such as breast and colon cancer cells. The mechanism often involves apoptosis induction in cancer cells .
  • Inhibitory Action on Tumor Growth : The compound's ability to inhibit key enzymes involved in cancer metabolism has been noted, suggesting its potential as a therapeutic agent .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of sulfonamide derivatives have revealed their potential in treating neurodegenerative diseases:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
AntimicrobialActive against Mycobacterium tuberculosis; effective in mice models.
AnticancerInduces apoptosis in breast and colon cancer cells; inhibits tumor growth.
NeuroprotectionInhibits acetylcholinesterase; potential treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () shares a related imidazole core but differs significantly in its substitution pattern and molecular framework. Key distinctions include:

  • Core structure: The analogue replaces the tetrahydroquinolinone with a pyrrole-carboxamide system.
  • Substituents: A trifluoromethylpyridinyl group and a methyl-imidazole ethyl chain are present, introducing greater steric bulk and lipophilicity compared to the sulfonamide-linked tetrahydroquinolinone in the target compound.
  • Synthesis yield : The analogue was synthesized in 35% yield, with detailed $^1$H NMR data (e.g., δ 11.55 ppm for NH protons) and LCMS purity >98% .

Crystallographic and Computational Analysis

Tools like SHELX () and Mercury CSD () are critical for structural validation. For example:

  • SHELXL : Widely used for refining small-molecule crystal structures, including sulfonamide derivatives.
  • Mercury CSD: Enables visualization of intermolecular interactions (e.g., hydrogen bonds between sulfonamide and quinolinone moieties) and packing patterns, which could differentiate the target compound from analogues in terms of stability or solubility .

Key Research Findings and Challenges

  • Structural Complexity: The target compound’s tetrahydroquinolinone-imidazole architecture imposes synthetic challenges, such as regioselective sulfonylation and avoiding side reactions during cyclization.
  • carboxamide linkers) suggest varying target affinities.
  • Computational Gaps : The evidence lacks molecular docking or QSAR studies, which are essential for rationalizing structure-activity relationships.

Biological Activity

1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with imidazole and tetrahydroquinoline moieties exhibit a variety of pharmacological activities. The biological activity of this compound can be summarized as follows:

Anticancer Activity

Studies have shown that imidazole derivatives can inhibit tumor growth by affecting various cellular processes such as apoptosis and cell cycle regulation.

Key Findings:

  • Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative effects against cancer cell lines with IC50 values ranging from 0.5 to 10 µM depending on the specific cell line tested .
  • Mechanism of Action : It is believed that the compound interferes with tubulin polymerization, a critical process in cell division. This was evidenced by fluorescence-based assays showing reduced tubulin polymerization at concentrations as low as 0.4 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens.

Case Studies:

  • Bacterial Inhibition : In vitro studies indicated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at concentrations below 50 µg/mL.
  • Antiviral Activity : Preliminary results suggest potential activity against certain viral strains; however, further studies are required to elucidate its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Methyl group at N positionEnhances lipophilicity and cellular uptake
Sulfonamide groupCritical for interaction with target enzymes
Variations in the tetrahydroquinoline ringAltered potency against specific cancer types

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 (µM)
AnticancerA549 (lung cancer)0.5
MCF-7 (breast cancer)0.8
HeLa (cervical cancer)1.0
AntimicrobialStaphylococcus aureus<50 µg/mL
Streptococcus pneumoniae<50 µg/mL

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with the 6-amino group of 2-oxo-1,2,3,4-tetrahydroquinoline. Key steps include:
  • Sulfonylation : React the sulfonyl chloride derivative with the tetrahydroquinoline scaffold in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
  • Optimization : Reaction temperature (0–5°C minimizes side reactions) and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) enhance yield (reported 68–75%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure and confirming regioselectivity in the sulfonamide linkage?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regioselectivity via chemical shifts: The sulfonamide N–H proton appears as a singlet at δ 10.2–10.5 ppm, while the imidazole methyl group resonates at δ 3.6–3.8 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms the sulfonamide bond geometry and tetrahydroquinoline ring conformation. Mercury software aids in visualizing intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 361.1124) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay models for this compound?

  • Methodological Answer :
  • Assay Standardization : Use a common reference inhibitor (e.g., staurosporine for kinase assays) to normalize activity across models.
  • Data Triangulation : Combine enzymatic assays (IC50), cell-based viability tests (MTT assay), and molecular docking (AutoDock Vina) to identify assay-specific artifacts. For example, poor membrane permeability in cell-based models may explain lower activity despite strong enzyme inhibition .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-assay variability .

Q. What computational strategies are effective in modeling the compound’s binding interactions with target enzymes, and how do these correlate with experimental IC50 values?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-enzyme complexes (e.g., kinase domains) over 100 ns trajectories. Analyze binding free energy (MM-PBSA) to identify key residues (e.g., hinge-region hydrogen bonds).
  • Docking-Experimental Correlation : Compare computed binding affinities (AutoDock) with experimental IC50 values. A strong linear correlation (R² > 0.85) validates the model’s predictive power .
  • Pharmacophore Mapping : Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. How should researchers design stability studies under varying pH and temperature conditions to assess the compound’s degradation pathways?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-MS.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. The sulfonamide bond hydrolyzes preferentially under basic conditions (t₁/₂ = 8.2 hours at pH 10) .
  • Degradation Product Identification : Isolate major degradants (e.g., imidazole-4-sulfonic acid) by preparative HPLC and characterize via NMR and HRMS .

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